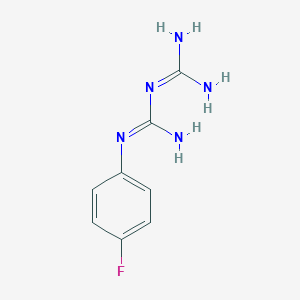
1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine
Overview
Description
1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine, also known as 4F-MPH, is a chemical compound that belongs to the phenidate family. It is a potent psychostimulant that has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Mechanism Of Action
The exact mechanism of action of 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and attention.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine are similar to other psychostimulants. It can cause an increase in heart rate, blood pressure, and body temperature. Additionally, it can lead to feelings of euphoria, increased energy, and improved cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine in lab experiments is its potency. It is a highly potent psychostimulant that can produce significant effects at low doses. Additionally, it has a relatively long half-life, which makes it useful for studying the long-term effects of psychostimulants. However, one limitation of using 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine in lab experiments is its potential for abuse. It is a controlled substance in many countries, and its use is strictly regulated.
Future Directions
There are several future directions for research on 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine. One area of interest is its potential therapeutic applications. It has shown promise in treating ADHD and other neurological disorders, and further research is needed to determine its efficacy and safety. Additionally, more research is needed to understand the long-term effects of 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine on the brain and body. This could help to inform the development of safer and more effective psychostimulants. Finally, more research is needed to understand the potential for abuse and addiction associated with 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine. This could help to inform policies and regulations surrounding its use.
Conclusion:
In conclusion, 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine is a potent psychostimulant that has been used in scientific research to investigate its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to learn about this compound, it has shown promise as a potential treatment for neurological disorders, and further research is needed to determine its efficacy and safety.
Synthesis Methods
The synthesis of 1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine involves the reaction of 4-fluoroaniline with chloroacetonitrile to form 2-(4-fluorophenyl)acetonitrile. This intermediate is then reacted with guanidine to yield 1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine has been used in scientific research to investigate its potential therapeutic applications. It has been studied for its ability to improve cognitive function, attention, and memory. Additionally, it has been explored for its potential in treating attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
properties
IUPAC Name |
1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLAUIXZGNESCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274829 | |
| Record name | 1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diaminomethylidene)-2-(4-fluorophenyl)guanidine | |
CAS RN |
16018-82-9 | |
| Record name | 1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



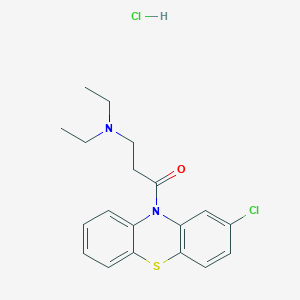
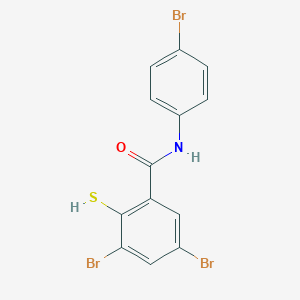
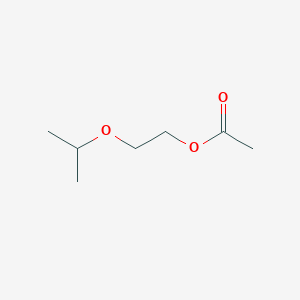
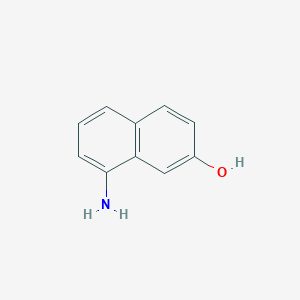
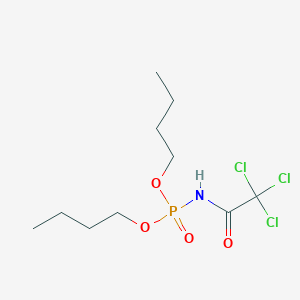
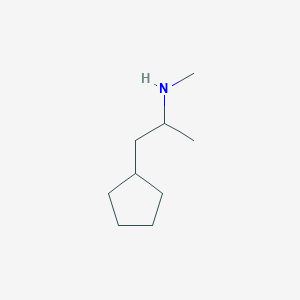
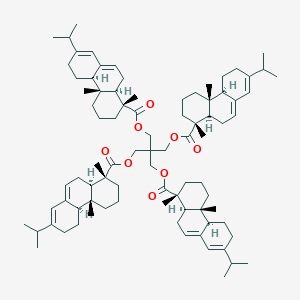
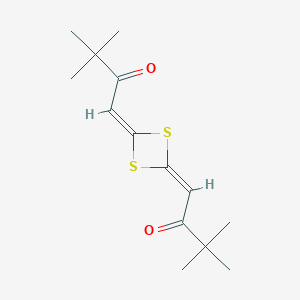
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
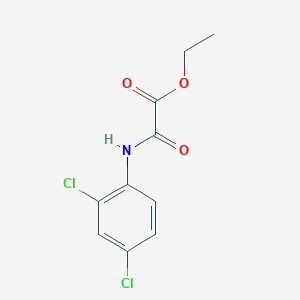


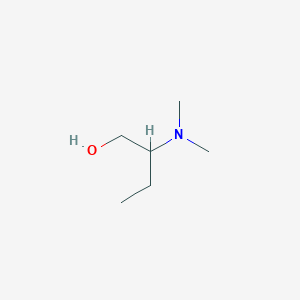
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)